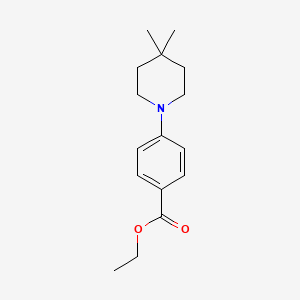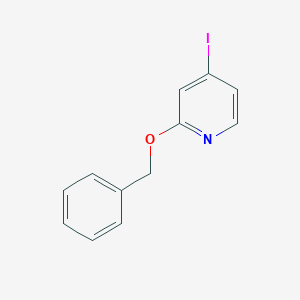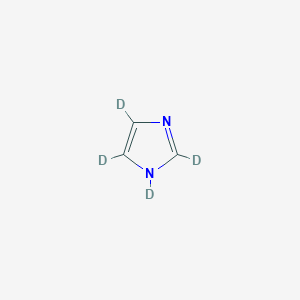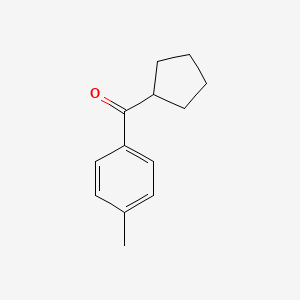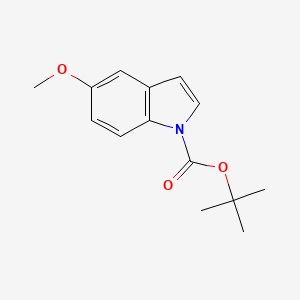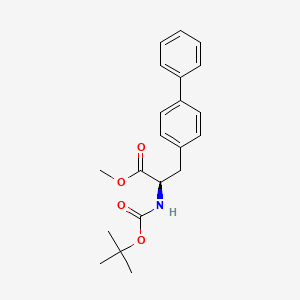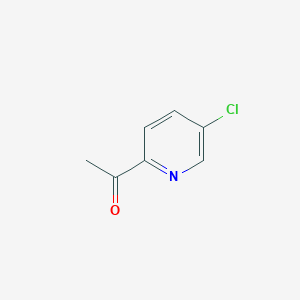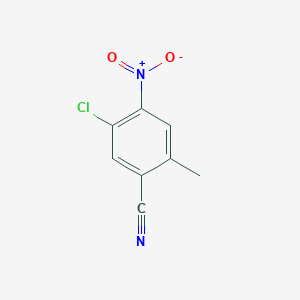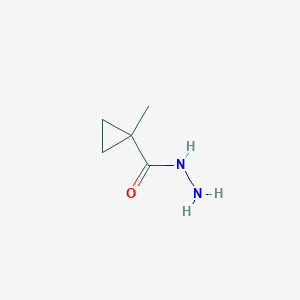
1-Methylcyclopropanecarbohydrazide
Descripción general
Descripción
- 1-Methylcyclopropanecarbohydrazide (CAS: 72790-89-7) is a chemical compound with the molecular formula C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O.
- It belongs to the class of macrocyclic compounds , specifically containing a cyclic framework of at least twelve atoms .
- The compound has been studied for its potential applications, including as a biomaterial .
Synthesis Analysis
- The synthesis of 1-Methylcyclopropanecarbohydrazide can be explored through various methods, including chemical reactions and laboratory procedures.
- Unfortunately, I do not have access to specific synthetic protocols or detailed procedures for its synthesis.
Molecular Structure Analysis
- The molecular structure of 1-Methylcyclopropanecarbohydrazide consists of a cyclopropane ring with a methyl group and a hydrazide functional group attached.
- The exact arrangement of atoms and bond angles can be determined through techniques such as X-ray crystallography or computational modeling.
Chemical Reactions Analysis
- 1-Methylcyclopropanecarbohydrazide may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
- Specific reactions would depend on the conditions and reagents used.
Physical And Chemical Properties Analysis
- The compound’s physical properties include solubility, melting point, density, and stability.
- Its chemical properties relate to reactivity, functional groups, and potential interactions with other molecules.
Aplicaciones Científicas De Investigación
Ethylene Inhibition and Preservation of Fruits and Vegetables
1-Methylcyclopropene (1-MCP), closely related to the chemical structure mentioned, is extensively studied for its role in inhibiting ethylene perception in plants, thus delaying ripening and senescence in a wide array of fruits and vegetables. This application has been demonstrated in several studies, including:
Extending Shelf Life of Climacteric Fruits : Research indicates that 1-MCP effectively delays ripening in climacteric fruits such as apples, bananas, and avocados by inhibiting ethylene production and action, which is essential for the ripening process. The treated fruits exhibit prolonged shelf life, reduced respiration rates, and delayed softening (Zhang et al., 2020; Hershkovitz et al., 2005).
Improving Quality of Non-Climacteric Fruits : Even in non-climacteric fruits, which do not rely on ethylene for ripening, 1-MCP shows beneficial effects. It helps in reducing senescence processes and physiological disorders, thereby preserving the quality of these fruits (Li et al., 2016).
Enhancing Postharvest Technology
The use of 1-MCP extends beyond merely delaying ripening. Its applications in postharvest technology include:
Controlling Ethylene-Induced Disorders : Applications of 1-MCP have been successful in controlling various ethylene-induced disorders in fruits, thereby enhancing their postharvest quality and extending their marketability. This includes the suppression of internal browning in pineapples, a common chilling injury, demonstrating the role of ethylene in such postharvest physiological disorders (Selvarajah et al., 2001).
Application in Controlled Atmosphere Storage : The efficacy of 1-MCP is notably enhanced when used in combination with controlled atmosphere storage conditions. This synergy significantly impacts the preservation of quality in various apple cultivars by limiting fruit respiration and softening during storage (Cocci et al., 2014).
Novel Applications and Future Directions
Further research explores innovative applications and delivery methods for 1-MCP to enhance its utility and effectiveness in agricultural practices:
- Development of Novel Delivery Systems : Studies are investigating new methods for the controlled release of 1-MCP, aiming to overcome challenges related to its gaseous state at ambient temperatures. This includes the synthesis of boron derivatives that can release 1-MCP gradually, potentially opening new avenues for its application in open fields and commercial agriculture (Sarker et al., 2015).
Safety And Hazards
- 1-Methylcyclopropanecarbohydrazide is primarily used for research purposes and is not intended for medicinal or household use.
- Safety precautions should be followed when handling this compound.
Direcciones Futuras
- Research on 1-Methylcyclopropanecarbohydrazide could explore its applications as a biomaterial, potential modifications, and optimization for specific uses.
Propiedades
IUPAC Name |
1-methylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIBXFCPXYMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444237 | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropanecarbohydrazide | |
CAS RN |
72790-89-7 | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
